Here are detailed methodologies for two key applications cited in the literature.
This four-component Ugi-Smiles reaction demonstrates the simultaneous utility of the aldehyde and azide groups in a single, efficient process [1].
This protocol allows for the selective reaction of the aldehyde group in the presence of the sensitive azide [2].
The following diagram illustrates the dual reactivity of 4-azidobenzaldehyde and its role in a multi-step synthesis, integrating the experimental protocols described above.
This diagram shows the two primary reactive sites of this compound and the key pathways that lead to its diverse research applications [3] [4] [1].
A paramount safety consideration for researchers is that This compound is shock-sensitive and can be highly explosive in its neat (pure and isolated) form [5].
The table below consolidates key quantitative information for this compound.
| Property | Value | Source / Context |
|---|---|---|
| CAS Registry Number | 24173-36-2 | [6] [3] [4] |
| Molecular Formula | C₇H₅N₃O | [3] [4] [7] |
| Molecular Weight | 147.13 - 147.14 g/mol | [3] [4] [7] |
| Purity | 97% min | [4] |
| Shock Sensitivity (H₅₀) | ~11 kg-cm | Positive result in drop weight test; indicates high sensitivity [5]. |
| Commercial Price (approx.) | $350 / 250 mg | Research-scale pricing from a supplier [3]. |
The most significant hazard associated with 4-azidobenzaldehyde is its shock and thermal sensitivity.
The table below summarizes the key identifying information and properties for this compound.
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [4] [5] [2] |
| Molecular Formula | C₇H₅N₃O [4] [5] [2] |
| Molecular Weight | 147.13 g/mol [4] [3] |
| Alternate Names | ( p )-Azidobenzaldehyde, 4-Formylphenyl azide [4] [5] [3] |
| Appearance | Light yellow to yellow oil [2] [3] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [2] [3] |
Based on the identified hazards, the following handling and storage practices are advised:
In a research context, this compound is a versatile building block used in:
The diagram below outlines a logical workflow for risk assessment and handling when planning an experiment with this compound.
Workflow for handling this compound based on known hazards [1] [3].
The table below summarizes suppliers and pricing for 4-Azidobenzaldehyde (CAS 24173-36-2) from the search results. Please note that prices are subject to change and it is recommended to contact suppliers for current quotations.
| Supplier / Manufacturer | Catalog Number | Package Size | Price | Additional Notes |
|---|---|---|---|---|
| Santa Cruz Biotechnology [1] | sc-503201 | 250 mg | $350.00 | For research use only. |
| Santa Cruz Biotechnology [1] | sc-503201A | 2.5 g | $2,448.00 | For research use only. |
| TRC (via ChemicalBook) [2] | A822040 | 250 mg | $185.00 | Price may be outdated (last updated 2021). |
| TRC (via ChemicalBook) [2] | A822040 | 2.5 g | $1,455.00 | Price may be outdated (last updated 2021). |
| AK Scientific (via ChemicalBook) [2] | 6204CA | 100 mg | $247.00 | Price may be outdated (last updated 2021). |
| AK Scientific (via ChemicalBook) [2] | 6204CA | 250 mg | $310.00 | Price may be outdated (last updated 2021). |
| American Custom Chemicals (via ChemicalBook) [2] | CHM1046033 | 5 mg | $500.76 | Purity: 95.00%; Price may be outdated. |
| Alfa Chem [3] | Not specified | 25g, 100g, 500g, bulk | Not specified | Purity: 97% min. |
Here is a summary of the key technical information for this compound.
| Property / Specification | Details |
|---|---|
| CAS Number | 24173-36-2 [3] [1] [4] ; 1023813-07-1 [5] |
| Molecular Formula | C₇H₅N₃O [3] [1] [4] |
| Molecular Weight | 147.13 g/mol [3] [1] |
| Appearance | Light yellow to yellow oil [3] [2] |
| Purity | 97% min [3] |
| Solubility | Sparingly in Chloroform; Slightly in Ethyl Acetate and Methanol [3] [2] |
| Storage & Stability | May be stored at room temperature for short-term only. Long-term storage recommended at 2-8°C [3]. Light sensitive [2]. |
This compound is valued in research for its dual functionality:
The diagram below outlines a suggested workflow for procuring and handling this compound for your research.
A primary safety consideration for 4-azidobenzaldehyde is its shock sensitivity [1].
The table below summarizes the basic identifiers and solubility profile of this compound.
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [2] [3] [4] |
| Molecular Formula | C₇H₅N₃O [2] [3] [4] |
| Molecular Weight | 147.13 g/mol [2] [4] |
| Appearance | Light yellow to yellow oil [4] |
| Solubility | Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [4]. |
Proper storage is critical for maintaining safety and compound integrity.
This compound is a versatile scaffold in organic and medicinal chemistry. Its key applications include [4]:
The diagram below outlines a general workflow for safely handling this compound, based on the hazard information and recommendations found in the search results.
> A recommended workflow for handling this compound, emphasizing the use of updated safety data, personal protective equipment, and manipulation in dilute form to mitigate explosion risk.
This compound represents a versatile bifunctional building block that has become indispensable in modern chemical biology and drug discovery research. This compound features both an electrophilic aldehyde group and a 1,3-dipolar azide functionality within the same molecular scaffold, enabling its participation in multiple orthogonal chemical transformations. The unique reactivity profile of this compound makes it particularly valuable for bioorthogonal ligation strategies and the synthesis of complex molecular architectures through sequential reaction pathways. As research increasingly focuses on targeted therapeutics and precision medicine, the demand for reliable protocols employing this versatile reagent has grown substantially within the pharmaceutical development community [1] [2].
The significance of this compound in drug development stems from its role in click chemistry, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, create only harmless byproducts, and are stereospecific while requiring simple purification techniques [3]. These characteristics align perfectly with the needs of pharmaceutical researchers who require efficient, reproducible synthetic methods that can be implemented across diverse compound libraries. The following sections provide comprehensive experimental data, application guidelines, and optimized protocols to facilitate the effective utilization of this compound in various drug development contexts.
This compound (CAS No. 24173-36-2) is an aromatic aldehyde derivative distinguished by the presence of an azide group at the para position relative to the formyl group. This strategic molecular arrangement creates a dual-reactive scaffold that participates efficiently in multiple chemical transformations while maintaining stability under standard laboratory conditions. The compound typically presents as a light yellow to yellow oily liquid with a molecular weight of 147.13 g/mol and the molecular formula C₇H₅N₃O [1].
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 24173-36-2 |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol |
| Appearance | Light yellow to yellow oil |
| Purity | ≥97% |
| Storage Conditions | 2-8°C for long-term; RT stable for short-term |
| EINECS | 246-060-3 |
The azide functionality in this compound serves as a potent 1,3-dipole that participates efficiently in [3+2] cycloaddition reactions with alkynes, while the aldehyde group undergoes standard carbonyl reactions such as nucleophilic additions, reductive aminations, and condensations. This bifunctional nature enables sequential ligation strategies that are particularly valuable in constructing complex molecular architectures [1] [2].
The compound demonstrates limited solubility in various solvents, being sparingly soluble in chloroform and only slightly soluble in ethyl acetate and methanol. This solubility profile should be considered when planning synthetic routes, as appropriate solvent selection is crucial for reaction efficiency. For long-term stability, storage at 2-6°C is recommended, though the compound remains stable at room temperature for short periods [1].
The unique chemical properties of this compound have enabled its diverse applications across multiple domains of pharmaceutical research and development. Its role as a versatile small molecule scaffold extends from synthetic intermediate to functional component in bioconjugation strategies [1].
Table 2: Key Applications of this compound in Drug Development
| Application Area | Specific Use | Significance |
|---|---|---|
| Medicinal Chemistry | Synthesis of triazolobenzodiazepines (e.g., analogs of alprazolam, etizolam) | Enhanced CNS activity and binding affinity to biological targets |
| Chemical Biology | Photoaffinity labeling for target identification and binding site mapping | Covalent capture of transient molecular interactions |
| Bioconjugation | Fluorogenic probe development; Antibody-drug conjugate linker | Bioorthogonal labeling and tracking of biomolecules |
| Materials Science | Functional polymer synthesis; Dendrimer construction | Smart drug delivery systems with controlled release |
One particularly significant application involves the synthesis of triazolobenzodiazepine-fused diketopiperazines and hydantoins, complex heterocyclic systems with enhanced bioactivities compared to their parent structures. These fused heterocycles demonstrate improved antioxidant, antitumor, and anticonvulsant activities while serving as structural mimics of peptide β-turns, enabling their interaction with diverse biological targets [4]. The fusion of a triazole ring to a 1,4-benzodiazepine core, as seen in established pharmaceuticals like alprazolam and triazolam, typically results in increased biological activity, particularly for central nervous system disorders [4].
Additionally, this compound serves as a critical precursor for fluorogenic probes used in cellular imaging and biomolecular tracking. The azide group enables specific bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloadditions, while the aldehyde permits further structural diversification. This combination makes this compound particularly valuable for developing diagnostic tools and targeted therapeutics [1] [2].
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the most widely employed click reaction for conjugating this compound with alkynes, forming stable 1,4-disubstituted 1,2,3-triazole linkages. This protocol offers excellent regioselectivity and high yields under mild conditions [3].
Materials and Reagents:
Procedure:
Key Considerations:
This advanced sequential protocol enables the efficient assembly of complex triazolobenzodiazepine-fused diketopiperazines and hydantoins, showcasing the versatility of this compound in generating pharmaceutically relevant heterocyclic systems [4].
Materials and Reagents:
Procedure: Step 1: Ugi 4-Component Reaction
Step 2: Base-Induced Ring Closing
Step 3: Intramolecular Azide-Alkyne Cycloaddition (IAAC)
Key Considerations:
A significant challenge in working with this compound is the susceptibility of the azido group to nucleophilic attack, which can limit transformations of the aldehyde functionality. This protocol describes a protection strategy using di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to enable nucleophilic additions to the carbonyl while preserving the azide [5].
Materials and Reagents:
Procedure:
Key Considerations:
The following diagram illustrates the sequential synthetic protocol for assembling triazolobenzodiazepine-fused heterocycles from this compound, demonstrating the reaction pathway and key intermediates:
Diagram 1: Sequential Ugi/Base-Induced Ring Closing/IAAC Workflow for Triazolobenzodiazepine Synthesis
This streamlined sequential synthetic approach demonstrates the efficient transformation of simple starting materials into complex polyheterocyclic systems through three distinct reaction stages. The process begins with the Ugi multicomponent reaction that assembles the fundamental scaffold while incorporating necessary functionalities for subsequent cyclizations. The base-induced ring closure then forms the diketopiperazine moiety, followed by an intramolecular azide-alkyne cycloaddition that proceeds efficiently without metal catalysis due to the constrained proximity of the reactive groups in the intermediate. This methodology exemplifies the power of click chemistry in constructing architecturally complex molecules with potential pharmaceutical relevance [4].
The following diagram illustrates the protection strategy that enables nucleophilic transformations of the carbonyl group while preserving the azide functionality:
Diagram 2: Azide Protection Strategy for Carbonyl Group Transformations
This protection-deprotection strategy addresses a fundamental challenge in working with this compound—the susceptibility of the azide group to nucleophilic attack. By temporarily converting the azide to a stable phosphazide through reaction with Amphos, the methodology enables diverse nucleophilic transformations of the carbonyl group that would otherwise degrade the azide functionality. The subsequent efficient deprotection with elemental sulfur regenerates the azide, allowing its participation in subsequent click chemistry reactions. This approach significantly expands the synthetic utility of this compound by enabling orthogonal reactivity of its two functional groups [5].
This compound serves as a powerful bifunctional building block that continues to enable innovative synthetic strategies in pharmaceutical development and chemical biology. Its unique capacity to participate in both carbonyl chemistry and azide-based click reactions makes it particularly valuable for constructing complex molecular architectures through sequential ligation strategies. The protocols detailed in this document—including CuAAC, sequential Ugi/ring-closing/IAAC sequences, and azide protection methodologies—provide researchers with robust tools to leverage this versatile reagent in diverse applications.
As click chemistry continues to evolve through advances in catalytic systems, photochemical activation, and flow chemistry implementations, the applications of this compound are expected to expand further. Particular growth areas include the development of targeted therapeutics, advanced drug delivery systems, and precision diagnostic tools that exploit the bioorthogonal nature of azide-based click reactions. By providing comprehensive protocols and troubleshooting guidance, this document aims to facilitate the effective utilization of this compound in cutting-edge pharmaceutical research while maintaining the highest standards of experimental reproducibility and safety.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as one of the most reliable and widely implemented "click" chemistry transformations, enabling the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. This reaction has found extensive applications across diverse fields including medicinal chemistry, materials science, and bioconjugation. The incorporation of this compound as a key building block introduces both an azide functionality for cycloaddition and an aldehyde handle for subsequent diversification through oxime or hydrazone formation, making it particularly valuable in multi-step synthetic strategies.
Recent research has demonstrated the utility of this compound in the synthesis of complex hybrid molecules with biological relevance. For instance, triazole-tethered ferrocenoylamino-substituted cinchona-chalcone hybrids incorporating azidobenzaldehyde derivatives have shown promising antiproliferative activity against various cancer cell lines, with IC₅₀ values reaching the submicromolar range [1]. The structural diagram below illustrates the fundamental CuAAC reaction between this compound and a terminal alkyne:
This conventional approach utilizes the in situ reduction of copper(II) sulfate with sodium ascorbate to generate the active Cu(I) catalyst, suitable for most applications involving this compound [1] [2] [3].
Materials: this compound, terminal alkyne (1.0-1.2 equiv), CuSO₄·5H₂O, sodium L-ascorbate, THPTA ligand (tris(3-hydroxypropyltriazolylmethyl)amine), 100 mM sodium phosphate buffer (pH 7.0) or tert-butanol/water (1:1), molecular sieves (3Å or 4Å).
Procedure:
The photoinitiated CuAAC approach provides temporal control and can be particularly beneficial when working with light-sensitive substrates or when spatial patterning is desired [4] [5].
Materials: this compound, terminal alkyne, Cu(II) chloride, PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), Isopropylthioxanthone (ITX), acetonitrile.
Procedure:
Table 1: Comparison of CuAAC Methodologies for this compound
| Parameter | Thermal CuAAC | Photochemical CuAAC |
|---|---|---|
| Catalyst System | CuSO₄ + Sodium Ascorbate + THPTA | Cu(II)/L complex + Photoinitiator (ITX) |
| Typical Catalyst Loading | 1-10 mol% | 1.7-5 mol% |
| Reaction Conditions | 25-40°C, 2-24 hours | 470 nm light, 15-60 minutes |
| Key Advantages | Simple setup, high yields | Temporal control, avoids azide decomposition |
| Limitations | Potential copper contamination | Specialized equipment needed |
| Reported Yields | 30-90% [1] | >80% [4] |
Light Sensitivity: this compound is photosensitive and may decompose under UV light exposure. Studies have shown that azide functional groups exhibit susceptibility to photodecomposition under ultraviolet (UV) light exposure, forming reactive nitrene species and emitting nitrogen gas [4]. To prevent decomposition:
Hydrolytic Stability: Recent research has identified that this compound derivatives can undergo hydrolytic fission of the enone C=C bond during CuAAC reactions under certain conditions. This side reaction is particularly observed with para-azidochalcones and is highly dependent on substituent patterns, solvent choice, and copper loading [1]. To minimize hydrolysis:
The choice of ligand is crucial for stabilizing the active Cu(I) species and preventing side reactions. Several ligand systems have been developed with varying efficiency:
Table 2: Comparison of Ligand Systems for CuAAC with this compound
| Ligand | Structure | Optimal Cu:Ligand Ratio | Key Features | Application Notes |
|---|---|---|---|---|
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | 1:5 [3] | Excellent water solubility, biocompatible | Ideal for biological conjugations |
| Tris(triazolyl)methanol | Immobilized heteroscorpionate | 1:1 [6] | Reusable, heterogeneous | Sustainable chemistry applications |
| Bisthiazolylidene | Dinuclear N-heterocyclic carbene | 1:1 [7] | High activity in organic solvents | Acid additives enhance performance |
| PMDETA | Polydentate amine | 1:1 [5] | Compatible with photo-CuAAC | Forms stable Cu(II) complexes |
The experimental workflow below illustrates the complete process for conducting and optimizing CuAAC reactions with this compound:
The CuAAC reaction utilizing this compound represents a powerful synthetic methodology for the efficient construction of functionalized 1,2,3-triazoles with aldehyde handles for further diversification. Successful implementation requires careful attention to the photolytic and hydrolytic stability of the azide component, appropriate selection of catalyst systems, and optimization of reaction conditions to maximize yields while minimizing side reactions. The protocols outlined herein provide robust frameworks for both conventional thermal and modern photochemical approaches, enabling researchers to leverage this transformation across various applications in drug discovery and materials science.
The table below summarizes the key identifiers and physicochemical properties of this compound as reported in the literature [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [1] [2] [3] |
| Molecular Formula | C7H5N3O [2] [3] |
| Molecular Weight | 147.13 g/mol [2] [3] |
| Other Names | p-Azidobenzaldehyde [1] [2] [3] |
| Appearance | Light yellow to yellow oil [3] |
| Reactive Groups | Aldehyde, Azide [2] |
| Storage | For short-term at room temperature; long-term at 2-6°C [3] |
While direct bioconjugation protocols are not detailed in the search results, this compound and its isomer 2-azidobenzaldehyde are versatile building blocks in organic synthesis, particularly for creating complex heterocyclic scaffolds with biological relevance [4] [5]. Its value lies in the orthogonal reactivity of its aldehyde and azide functional groups.
One powerful application is in sequential multicomponent reactions followed by intramolecular cyclization. The following diagram illustrates a general workflow for constructing complex fused-ring systems, such as triazolobenzodiazepines, using azidobenzaldehydes [4].
The workflow above outlines a proven strategy for generating drug-like molecules. The key steps are [4]:
This methodology demonstrates the utility of this compound for building complex, polycyclic structures that are highly relevant in medicinal chemistry.
The following table outlines a specific procedure for the synthesis of a diketopiperazine-fused triazolobenzodiazepine, adapted from a research publication [4].
| Step | Parameter | Description |
|---|
| 1. Ugi Reaction | Reagents | o-Azidobenzaldehyde (1a), propargylamine (2a), 2-chloroacetic acid (3a), benzyl isocyanide (4a) | | | Solvent | Methanol (MeOH) | | | Conditions | Reaction in presence of 4 Å molecular sieves (4 Å MS) for 24 hours at room temperature. | | | Outcome | Ugi adduct 5a is obtained in 96% yield, often precipitating directly for easy isolation. | | 2. Base-Induced Cyclization | Reagent | Potassium hydroxide (KOH) | | | Outcome | Formation of diketopiperazine-fused intermediate 6 in 51% yield. | | 3. IAAC Reaction | Solvent | Ethanol (EtOH) | | | Conditions | Reflux. | | | Outcome | Final triazolobenzodiazepine 7a is obtained in 81% yield. |
While the searched articles focus on small-molecule synthesis, they point to the broader potential of this compound:
1. Chemical Profile of 4-Azidobenzaldehyde
This compound (CAS 24173-36-2) is a key starting material characterized by an aromatic aldehyde group and a reactive azide group [1] [2]. Its molecular profile is summarized in the table below.
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [1] [2] |
| Molecular Formula | C7H5N3O [1] [2] |
| Average Mass | 147.13 g/mol [1] |
| Monoisotopic Mass | 147.043262 g/mol [2] |
| Reactive Groups | Aldehyde, Azide [1] |
| Applications | Organic synthesis, pharmaceutical starting material, enzyme assay substrate, fluorescent label for biomolecules [1] |
2. Proposed Synthetic Pathway and Workflow
While direct methods using this compound are not detailed in the available literature, a robust approach for constructing the quinoline ring can be adapted from well-established annulation reactions [3]. The following workflow proposes a two-step synthesis via a [4+2] annulation strategy, leveraging the reactivity of both the azide and aldehyde functional groups.
The diagram below outlines the proposed two-step synthetic pathway from this compound to a quinoline derivative.
3. Detailed Experimental Protocol
This protocol is adapted from general quinoline synthesis methods and the common use of 2-aminobenzaldehyde in [4+2] annulations [4] [3]. The proposed reaction is based on the Friedländer Quinoline Synthesis [4].
Step 1: Reduction of Azide to Amine
Step 2: Friedländer [4+2] Annulation
4. Characterization and Analytical Data
The table below outlines the expected spectroscopic properties for the starting material and target compound.
| Compound | Expected 1H NMR Data (Key Signals) | Expected IR Data (Key Peaks, cm⁻¹) |
|---|---|---|
| This compound | δ 10.0 ppm (s, 1H, CHO), δ 7.8 (d, 2H, Ar-H), δ 7.1 (d, 2H, Ar-H) [1] | ~2100 (vs, N₃ stretch), ~1695 (s, C=O stretch) [1] |
| Quinoline Derivative | δ 8.9-9.1 ppm (m, 1H, H2), δ 7.4-8.6 ppm (m, 5H, Ar-H) [5] | ~1600 (m, C=N stretch), ~1500 (s, aromatic C=C) |
5. Critical Considerations for Researchers
Before any application, it is crucial to note that 4-azidobenzaldehyde is shock-sensitive and can be highly explosive, especially in its neat form [1]. A drop weight impact test yielded an H50 value of about 11 kg-cm, confirming this hazard [1]. Always consult the most updated Safety Data Sheet (SDS) and adhere to the following precautions:
This compound (CAS 24173-36-2) is an aromatic aldehyde featuring a reactive azide group (–N₃) at the para position of the benzaldehyde ring, making it a versatile scaffold for synthesis [2].
| Property | Description |
|---|---|
| Appearance | Light yellow to yellow oil [2] [4] |
| Purity | Available at 97% min [2] and 95.00% [4] |
| Solubility | Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [2] [4] |
| Stability | Light Sensitive [2] [4] |
A primary challenge in using this compound is that its azide group is also susceptible to strong nucleophiles, limiting transformations of its carbonyl group. The following protocol, based on recent research, describes a protection strategy to overcome this [5].
To enable nucleophilic reactions at the carbonyl group of this compound by first protecting the reactive azide moiety.
The workflow for this protocol is outlined below.
While direct material science applications are limited in the search results, the fundamental reactivity of this compound suggests its potential in several advanced material domains.
This compound is a versatile chemical building block with significant utility in polymer science and pharmaceutical development. This aromatic compound features both an aldehyde carbonyl group and an azide functionality positioned para to each other on the benzene ring, creating unique opportunities for sequential or orthogonal conjugation strategies. With the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol, this compound presents as a light yellow to yellow oil in its pure form [1]. The compound is commercially available with a typical purity of ≥97% and demonstrates limited solubility in common organic solvents, with sparing solubility in chloroform and slight solubility in ethyl acetate and methanol [1].
The chemical structure of this compound enables diverse reactivity patterns that make it particularly valuable in polymer functionalization. The electron-deficient azide group participates efficiently in Staudinger reactions, cycloadditions, and photoaffinity labeling, while the aldehyde functionality allows for additional conjugation through condensation reactions with amines and hydrazides. This dual reactivity has established this compound as a fundamental scaffold in click chemistry applications, especially in the construction of complex polymeric architectures and bioconjugates [2] [1]. The compound is classified under the broader categories of azides and benzaldehydes in chemical databases, with CAS registry number 24173-36-2 [3].
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 24173-36-2 | [2] [3] [1] |
| Molecular Formula | C₇H₅N₃O | [2] [1] |
| Molecular Weight | 147.13 g/mol | [2] [1] |
| Appearance | Light yellow to yellow oil | [1] |
| Purity | ≥97% | [1] |
| Storage | 2-6°C (short-term at RT) | [1] |
The unique molecular architecture of this compound incorporates two highly reactive functional groups that can be manipulated independently or sequentially in synthetic schemes. The azido group (-N₃) serves as a 1,3-dipole in cycloaddition reactions, particularly with alkynes in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), forming stable 1,2,3-triazole linkages that are essentially irreversible under physiological conditions. This characteristic makes it invaluable for creating stable polymer-biomolecule conjugates. Simultaneously, the aldehyde moiety (-CHO) provides an electrophilic center that undergoes efficient condensation with nucleophiles such as amines, hydrazides, and hydroxylamines, generating imines, hydrazones, and oximes, respectively [2] [1]. These bonds, while dynamic in nature, can be stabilized through reduction or appropriate reaction conditions to create permanent linkages.
The electronic properties of the benzene ring in this compound exhibit interesting characteristics due to the opposing electronic effects of the substituents. The azide group acts as a weak electron-withdrawing group through resonance, while the aldehyde is strongly electron-withdrawing inductively. This electronic configuration influences both the reactivity and stability of the molecule, potentially enhancing its participation in dipolar cycloaddition reactions [2]. The compound's ability to function as a versatile small-molecule scaffold stems from this electronic configuration, enabling its use in diverse chemical environments from organic synthesis to polymer functionalization [1].
Critical safety precautions must be observed when handling this compound due to its potentially explosive nature. Despite earlier Material Safety Data Sheets not highlighting this hazard, research has confirmed significant shock sensitivity through drop weight impact testing, with an H₅₀ value of approximately 11 kg-cm [4]. This value indicates the impact energy at which there is a 50% probability of explosion, classifying the compound as highly sensitive to mechanical shock. The positive test result was characterized by conversion of the liquid sample to a solid char with gas generation, indicating rapid decomposition [4].
To mitigate risks, strict safety measures are recommended during handling:
Recent updates to safety documentation reflect these hazards, and researchers should ensure they reference the most current MSDS available [4]. These precautions notwithstanding, when handled appropriately, this compound can be safely utilized in multigram quantities for synthetic applications [4].
The application of this compound in bioorthogonal conjugation strategies represents one of its most significant uses in polymer functionalization. The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as the premier example of "click chemistry" in polymer science. This reaction is highly selective, proceeds under mild conditions, and is virtually inert toward biological functionalities, making it ideal for creating polymer-bioconjugates [1]. The orthogonal reactivity of the azide and aldehyde groups enables sequential functionalization approaches, where the aldehyde can first be used to introduce the molecule into polymeric structures through imine or acetal formation, followed by azide-mediated conjugation with alkynylated components.
Research demonstrates that this compound serves as a key precursor for fluorogenic probes used in polymer labeling and imaging. The compound's ability to undergo "click" reactions with alkynes enables the installation of fluorescent tags onto polymeric materials without disrupting their structural integrity [1]. This application is particularly valuable in the development of stimuli-responsive polymers for drug delivery systems, where the spatial and temporal distribution of polymeric carriers can be tracked in biological environments. The azide group also participates in metal-free click reactions through strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating potential copper cytotoxicity concerns in biomedical applications [2].
Photoaffinity labeling using this compound enables the study of polymer interactions and surface characteristics. Upon UV irradiation, the azide group generates highly reactive nitrene species that insert indiscriminately into C-H, O-H, and N-H bonds, effectively "capturing" intermolecular interactions [2]. This property has been exploited to study polymer-protein interactions, surface binding events, and the interface between different polymeric phases. The benzaldehyde backbone provides a hydrophobic character that promotes interaction with aromatic systems, while the generated nitrene can form covalent bonds with adjacent molecules, creating permanent cross-links that "freeze" transient interactions for analysis.
In surface engineering applications, this compound serves as a versatile tool for modifying material interfaces. The compound can be coated onto polymeric surfaces and subsequently activated by UV light to create chemically reactive platforms for further functionalization [2] [1]. This approach has been utilized to immobilize biomolecules, create patterned surfaces with controlled chemical functionality, and develop biosensor interfaces with enhanced sensitivity. The aldehyde group provides an additional handle for covalent immobilization of proteins, enzymes, or other biological entities through Schiff base formation, which can be stabilized via reduction with sodium cyanoborohydride. This dual functionality makes this compound particularly valuable for creating multifunctional surfaces with tailored properties for specific applications in tissue engineering, diagnostic devices, and smart materials.
Table 2: Applications of this compound in Polymer Functionalization
| Application Area | Mechanism | Polymer System | Advantages |
|---|---|---|---|
| Bioorthogonal Conjugation | CuAAC, SPAAC | Hydrogels, PEG, bioconjugates | Selective, mild conditions, biocompatibility |
| Photoaffinity Labeling | Nitrene insertion | Polymer-protein conjugates | Captures transient interactions, covalent fixation |
| Surface Engineering | UV activation | Polymer films, membranes | Patterned functionality, biomolecule immobilization |
| Fluorogenic Probe Synthesis | Triazole formation | Stimuli-responsive polymers | Tracking, imaging, diagnostic applications |
| Pharmaceutical Development | Sequential functionalization | Drug-polymer conjugates | Enhanced targeting, controlled release |
Rigorous safety protocols must be established when working with this compound due to its shock-sensitive nature and potential explosiveness. Prior to any experimental work, researchers should consult the most updated Material Safety Data Sheet and conduct a comprehensive risk assessment. Critical safety equipment includes blast shields, shatterproof containers, and personal protective equipment including face shields, leather gloves, and flame-resistant lab coats [4]. The work area should be clearly marked with appropriate warning signs, and all personnel must be trained in emergency procedures specific to explosive materials.
Environmental controls are equally crucial for safe handling. Experiments should be conducted in a well-ventilated fume hood with protective baffles, and all equipment should be grounded to prevent static discharge [4]. Direct exposure to light and heat must be minimized by using amber glassware and working away from heat sources. The compound should never be subjected to sonication, grinding, or any other procedure that generates mechanical stress. When scaling up reactions, special consideration should be given to thermal management, as the heat generated during decomposition can lead to runaway reactions. For these reasons, it is strongly recommended that researchers avoid isolating the neat compound whenever possible and instead handle it as a dilute solution [4].
Proper storage conditions are essential for maintaining the stability and safety of this compound. The compound should be stored in the dark at 2-6°C in a dedicated explosion-proof refrigerator [1]. For short-term storage (up to 24 hours), room temperature may be acceptable, but the material should be kept in solution rather than in neat form to reduce risks. Long-term storage of the pure compound is not recommended; instead, it is preferable to prepare stock solutions at appropriate concentrations that can be used directly in reactions. These solutions should be prepared with solvents that do not promote decomposition—typically chloroform, ethyl acetate, or methanol—though the compound has limited solubility in these solvents [1].
Stabilization approaches include maintaining the compound in solution at concentrations below 10% w/v, which significantly reduces explosion hazards [4]. When evaporation of solvents is necessary, rotary evaporators should be avoided due to the risk of friction-induced explosion; instead, gentle nitrogen stream concentration with bath temperatures not exceeding 30°C is recommended. For added safety, stabilizers such as 10% water may be incorporated, though compatibility with intended reactions must be verified. All containers should be clearly labeled with the date of receipt or synthesis, concentration (for solutions), and appropriate hazard warnings. Regular inventory checks should be conducted to prevent accumulation of aged material, and any samples showing discoloration, precipitation, or gas evolution should be immediately disposed of using appropriate procedures for explosive azides.
The Ugi multicomponent reaction provides an efficient method for incorporating this compound into polymer scaffolds while simultaneously introducing additional functional groups. This one-pot condensation reaction converges four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide, to form α-acyloxy adducts that can undergo further cyclization [5]. The following protocol describes the functionalization of a polymer scaffold using this compound through an Ugi reaction:
This sequential approach demonstrates the versatility of this compound in constructing complex fused heterocyclic systems that can be incorporated into polymeric structures. The protocol highlights the compatibility of the azide functionality with multicomponent reactions, enabling the rapid assembly of molecular complexity from simple building blocks.
The Passerini three-component reaction followed by Staudinger and aza-Wittig reactions provides an alternative sequential approach to functionalize polymers with this compound. This method is particularly valuable for creating polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines incorporated into polymer side chains [6]. The following protocol describes this sequential functionalization:
This sequential methodology demonstrates the integration of multiple orthogonal reactions in a single synthetic sequence, highlighting the versatility of this compound in complex polymer functionalization schemes. The protocol can be adapted for various polymer systems by modifying the carboxylic acid and isocyanide components.
Diagram 1: Polymer Functionalization Pathways Using this compound. This workflow illustrates the two primary reaction sequences for incorporating this compound into polymer systems, highlighting the key steps in each synthetic pathway.
Comprehensive spectroscopic analysis is essential for verifying the successful incorporation of this compound into polymer systems. Fourier Transform Infrared (FTIR) spectroscopy provides distinctive signatures for both functional groups: the azide asymmetric stretch appears as a sharp, intense band at approximately 2100-2120 cm⁻¹, while the aldehyde carbonyl stretch is observed at 1690-1705 cm⁻¹ [2]. As the azide participates in cycloaddition reactions, the intensity of the 2100 cm⁻¹ band decreases proportionally with conversion, providing a convenient method to monitor reaction progress. For the aldehyde group, conversion to imine or acetal linkages results in characteristic shifts: imines show C=N stretches at 1640-1680 cm⁻¹, while acetals display C-O stretches at 1000-1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information for characterizing functionalized polymers. In ¹H NMR spectra, the aldehyde proton of this compound appears as a distinctive singlet at approximately 10.0 ppm, while the aromatic protons generate a characteristic AA'XX' pattern between 7.8-7.9 ppm and 7.1-7.3 ppm, consistent with a para-disstituted benzene ring [1]. As functionalization proceeds, the disappearance of the aldehyde proton signal indicates successful conversion, while new signals emerge corresponding to the formed linkages. In ¹³C NMR spectra, the aldehyde carbon resonates at approximately 190-192 ppm, providing an additional diagnostic marker. For triazole formation via click reactions, the triazole carbon atoms appear between 120-150 ppm in the ¹³C NMR spectrum, confirming successful cycloaddition.
Advanced chromatographic techniques are employed to assess the purity and composition of polymers functionalized with this compound. Size Exclusion Chromatography (SEC) with triple detection (refractive index, light scattering, and viscometry) determines the molecular weight distribution and confirms whether functionalization has occurred without unintended polymer cross-linking or degradation. High-Performance Liquid Chromatography (HPLC) using C18 reverse-phase columns with UV detection at 254 nm monitors the consumption of this compound during reactions and quantifies incorporation efficiency [5] [6]. For polymers bearing the azide functionality, monitoring the reaction progress by following the disappearance of the azide UV signal (λmax ≈ 270 nm) provides a convenient analytical method.
Physical characterization of functionalized polymers includes thermal analysis and microscopy techniques. Differential Scanning Calorimetry (DSC) determines the glass transition temperature (Tg) changes resulting from functionalization, with increased Tg typically observed due to restricted chain mobility after cycloaddition or cross-linking. Thermogravimetric Analysis (TGA) assesses the thermal stability of functionalized polymers, with particular attention to the decomposition temperature of the azide functionality (typically 150-200°C) [4]. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) visualize morphological changes in polymer surfaces after functionalization, particularly when this compound is used in surface modification applications. X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of functionalized surfaces, with the characteristic N1s signal at approximately 400 eV confirming successful azide incorporation and conversion.
Table 3: Analytical Parameters for this compound-Functionalized Polymers
| Analytical Method | Key Parameters | Expected Results | Interpretation |
|---|
| FTIR Spectroscopy | Azide stretch: 2100-2120 cm⁻¹ Carbonyl stretch: 1690-1705 cm⁻¹ | Decreased azide signal Carbonyl shift or disappearance | Conversion quantification Reaction completion | | NMR Spectroscopy | ¹H: Aldehyde ~10.0 ppm ¹³C: Carbonyl ~190 ppm | Disappearance of aldehyde proton New imine/triazole signals | Functional group conversion Linkage identification | | SEC/MALS | Molecular weight, PDI | Increased molecular weight Potential branching | Successful conjugation Structural modifications | | XPS | N1s signal ~400 eV Elemental composition | Nitrogen content quantification Azide confirmation | Surface functionalization Elemental analysis |
This compound represents a versatile and valuable building block for polymer functionalization, offering unique opportunities through its orthogonal reactive groups. The dual functionality of this compound enables sequential modification strategies that can create complex polymeric architectures with precise control over composition and properties. While safety considerations regarding its shock sensitivity require careful attention and appropriate precautions, the synthetic utility of this compound in click chemistry, multicomponent reactions, and photoaffinity labeling establishes it as a significant tool for advanced materials development [1] [4].
Future research directions will likely expand the applications of this compound in smart polymer systems and advanced manufacturing. The development of safer derivatives or stabilized formulations could mitigate handling concerns while maintaining reactivity. Additionally, exploring its use in emerging polymerization techniques such as reversible deactivation radical polymerization (RDRP) or ring-opening metathesis polymerization (ROMP) would further broaden its utility. The integration of this compound into biomedical materials including drug delivery systems, tissue engineering scaffolds, and diagnostic devices presents particularly promising avenues, leveraging its bioorthogonal reactivity for selective functionalization in biological environments [5] [2] [1]. As polymer science continues to advance toward more sophisticated and functional materials, this compound will undoubtedly remain a valuable synthetic building block enabling these innovations.
The table below summarizes the core identity and primary uses of 4-azidobenzaldehyde gathered from chemical databases and commercial sources [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [1] [2] [4] |
| Molecular Formula | C₇H₅N₃O [2] [3] [4] |
| Molecular Weight | 147.13 g/mol [2] [3] [4] |
| Appearance | Light yellow to yellow oil [3] [4] |
| Synonyms | p-Azidobenzaldehyde, 4-Formylphenyl azide [1] [3] |
| Core Applications | • Versatile scaffold/synthon in organic chemistry [3]. • Intermediate in pharmaceutical development [3]. • Reagent in organic synthesis, starting material for pharmaceuticals, substrate in enzyme assays, and fluorescent label for biological molecules [2]. • Used in bioorthogonal chemistry and photoaffinity labeling [3]. |
A paramount safety warning from a 1998 report in Chemical & Engineering News must be emphasized [5]:
While a direct biomolecule labeling protocol for this compound was not found, the search yielded an advanced synthetic workflow for a similar compound, 2-azidobenzaldehyde (also called o-azidobenzaldehyde). This illustrates how an azidobenzaldehyde can be integrated into multi-step reactions to create complex heterocycles, which are common scaffolds in pharmaceuticals [6].
The following diagram outlines this sequential process, which begins with an Ugi multi-component reaction to build a core structure, followed by two consecutive ring-closing steps to form complex fused heterocycles like triazolobenzodiazepines [6].
This workflow demonstrates the utility of azidobenzaldehydes in complex synthesis. The azide group (–N₃) is key, participating in "click chemistry" reactions like the cycloaddition shown above [6].
Given the absence of a ready-to-use protocol, here are some paths forward for your work:
This compound (CAS No. 24173-36-2) is a versatile chemical building block that has gained significant importance in pharmaceutical intermediate synthesis and materials science. This unique compound features both an aldehyde functionality and an azide group positioned on an aromatic benzene ring, creating a highly reactive scaffold that enables diverse chemical transformations. The molecular formula of this compound is C₇H₅N₃O, with a molecular weight of 147.13 g/mol [1]. Under standard conditions, it typically presents as a light yellow to yellow oil with a minimum purity of 97% [1].
The strategic value of this compound in pharmaceutical development stems from its dual functionality, which allows for sequential or simultaneous engagement in multiple reaction pathways. The azide group serves as a powerful handle for click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the aldehyde functionality enables conventional nucleophilic addition reactions and imine formation [2]. This unique combination makes it particularly valuable for constructing complex molecular architectures often required in drug discovery campaigns. Its solubility profile includes sparing solubility in chloroform, slight solubility in ethyl acetate and methanol, which informs appropriate solvent selection for various synthetic applications [1].
The strategic incorporation of this compound into synthetic workflows has enabled advances across multiple domains of pharmaceutical development. Its unique reactivity profile allows medicinal chemists to access diverse chemotypes through efficient and often modular pathways.
Quinazoline Synthesis: this compound serves as a key precursor in the construction of highly substituted 3,4-dihydroquinazoline derivatives, which represent privileged scaffolds in medicinal chemistry due to their diverse biological activities. These compounds are synthesized via sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution reactions, demonstrating the power of combining multiple reaction modalities in a single synthetic sequence [3]. The quinazoline core structure appears in numerous bioactive compounds exhibiting anticancer, antiviral, and antifungal properties [3].
Triazolobenzodiazepine Formation: Researchers have developed efficient protocols for assembling triazolobenzodiazepine-fused diketopiperazines and hydantoins using this compound as a starting material through Ugi reaction followed by base-induced ring closing and intramolecular azide-alkyne cycloaddition (IAAC) [4]. These complex polycyclic structures combine multiple pharmaceutically relevant heterocycles into single molecular entities, potentially enhancing their interaction with biological targets. Benzodiazepine derivatives themselves form an important class of psychoactive pharmaceuticals used in treating anxiety, insomnia, seizures, and muscle spasms [4].
The azide functionality of this compound enables its use in bioorthogonal reactions, particularly click chemistry with alkynes, allowing for selective conjugation even in complex biological environments [1]. This property makes it invaluable for:
Beyond conventional pharmaceutical compounds, this compound finds application in the development of functional materials, including light-crosslinkable polymers and dendritic architectures [1]. The azide group participates in efficient cross-linking reactions upon exposure to specific wavelengths, enabling the fabrication of materials with tailored properties for drug delivery and biomedical applications.
Table 1: Key Applications of this compound in Pharmaceutical Development
| Application Area | Specific Use | Key Advantages | Representative Examples |
|---|---|---|---|
| Heterocyclic Synthesis | Building block for nitrogen-containing heterocycles | Enables efficient assembly of complex structures | Quinazolines [3], Triazolobenzodiazepines [4] |
| Bioorthogonal Chemistry | Click reactions with alkynes | High selectivity, bioorthogonality | Bioconjugation, Probe development [1] |
| Photoaffinity Labeling | Target identification studies | Generates reactive nitrenes upon irradiation | Studying drug-target interactions [1] |
| Materials Science | Functional materials development | Photoreactive cross-linking | Polymer networks, Dendritic structures [1] |
This optimized protocol enables efficient construction of pharmaceutically relevant 3,4-dihydroquinazoline scaffolds through a sequence of five reactions that can be performed with minimal intermediate purification [3].
The transformation proceeds through a carefully orchestrated sequence beginning with a Passerini three-component reaction, followed by Staudinger reduction of the azide, aza-Wittig reaction with isocyanates, nucleophilic addition, and final cyclization through intramolecular nucleophilic substitution.
Diagram 1: Workflow for Synthesis of 3,4-Dihydroquinazolines
Passerini Three-Component Reaction:
Staudinger Reaction:
Aza-Wittig Reaction and Addition Sequence:
Final Cyclization:
The protocol demonstrates broad substrate scope, accommodating various isocyanides, isocyanates, and secondary amines. Aromatic isocyanates generally provide higher yields (69-86%) compared to aliphatic isocyanates (65-74%), with sterically hindered tert-butyl isocyanate giving a modest 42% yield [3].
Table 2: Yield Optimization for 3,4-Dihydroquinazoline Synthesis
| Entry | R Group | Base/Solvent System | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ph | K₂CO₃/CH₃CN | 84 | Optimal conditions |
| 2 | Ph | K₂CO₃/DMF | 72 | Moderate yield |
| 3 | Ph | K₂CO₃/CH₂Cl₂ | 0 | No reaction |
| 4 | Ph | K₂CO₃/Toluene | 41 | Lower yield |
| 5 | 4-NO₂C₆H₄ | K₂CO₃/CH₃CN | 86 | Good yield, lower Passerini yield |
| 6 | Me | K₂CO₃/CH₃CN | 0 | Lower reactivity of -OAc |
This protocol illustrates the power of combining multicomponent reactions with post-condensation modifications to access complex polycyclic architectures relevant to central nervous system (CNS) drug discovery [4].
The synthesis begins with an Ugi four-component reaction, followed by base-induced diketopiperazine formation, and concludes with an intramolecular azide-alkyne cycloaddition to form the final triazole-fused system.
Diagram 2: Synthetic Route to Triazolobenzodiazepine-Fused Diketopiperazines
Ugi Four-Component Reaction:
Base-Induced Diketopiperazine Formation:
Intramolecular Azide-Alkyne Cycloaddition (IAAC):
The protocol tolerates various substituents on the isocyanide component, with benzyl and p-methoxyphenyl derivatives providing the best yields (37-67%). Electron-donating substituents on the azidobenzaldehyde ring generally decrease yields, while halogen substituents are well-tolerated [4]. The sequence is unsuccessful with substrates containing strongly electron-withdrawing groups (e.g., nitro) or additional coordination sites that may decompose under basic conditions.
The exceptional utility of this compound in pharmaceutical synthesis must be balanced against its significant safety hazards, which require rigorous safety protocols during handling and storage.
This compound has been characterized as an exceptionally explosive substance that requires extreme precautions during manipulation [5] [6]. Drop weight impact testing has demonstrated a positive shock sensitivity result with an H₅₀ value of approximately 11 kg-cm, indicating relatively high sensitivity to impact [5]. Evidence of a positive test included conversion of the liquid sample to a solid char with gas generation [5].
Personal Protective Equipment: Always use a blast shield and maintain substantial distancing during operations involving this compound, especially when handling neat material or concentrated solutions [5].
Manipulation Practices:
Storage and Stability:
Scale Considerations:
This compound represents a versatile building block with significant utility in pharmaceutical intermediate synthesis, particularly for constructing nitrogen-containing heterocycles such as quinazolines and triazolobenzodiazepines through innovative sequential reactions. Its dual functionality enables participation in diverse reaction sequences, including multicomponent reactions, click chemistry, and various cyclization strategies.
The experimental protocols detailed herein provide robust methodologies for accessing complex molecular architectures prevalent in pharmacologically active compounds. However, the significant explosive hazard associated with this compound necessitates implementation of rigorous safety protocols, including use of blast shields, manipulation as dilute solutions, and strict temperature control. When handled with appropriate precautions, this compound serves as a powerful tool for advancing synthetic methodologies in drug discovery and development.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly referred to as copper-free click chemistry, represents a powerful bioorthogonal reaction strategy that enables efficient covalent bonding between azide-functionalized and cyclooctyne-functionalized molecules without cytotoxic copper catalysts. This revolutionary technology, recognized by the 2022 Nobel Prize in Chemistry, has transformed bioconjugation approaches in complex biological systems where maintaining cellular viability is paramount [1] [2]. The SPAAC reaction mechanism involves a [3+2] cycloaddition between an azide and a strained alkyne (typically dibenzocyclooctyne or DBCO derivatives), resulting in the formation of a stable 1,2,3-triazole linkage with reaction rates (k₂) typically ranging from 0.01 to 60 M⁻¹s⁻¹ depending on specific reaction partners and conditions [1] [3].
This compound serves as a particularly valuable reagent in bioorthogonal chemistry due to its dual-functional character: the azide group participates in SPAAC reactions while the aldehyde moiety provides a handle for subsequent bioconjugation or chemical modification. This unique molecular architecture enables sophisticated multi-step conjugation strategies and the creation of complex biomolecular assemblies. The aromatic structure of this compound enhances stability and provides characteristic UV absorbance, facilitating reaction monitoring and quantification. Researchers frequently employ this compound derivatives for labeling biomolecules, functionalizing materials, and creating crosslinked networks under physiologically compatible conditions [4] [5].
Comprehensive optimization of SPAAC reactions requires careful consideration of buffer composition, pH, and temperature, as these parameters significantly impact reaction kinetics and efficiency. Recent systematic investigations have quantified these effects, providing researchers with evidence-based guidance for protocol development [1].
Table 1: Effects of Buffer System and pH on SPAAC Reaction Rates (k₂, M⁻¹s⁻¹) at 37°C
| Buffer System | pH 5.0 | pH 7.0 | pH 8.5 | pH 10.0 |
|---|---|---|---|---|
| PBS | 0.22-0.45 | 0.32-0.85 | 0.41-0.92 | 0.58-1.08 |
| HEPES | 0.38-0.72 | 0.55-1.22 | 0.51-1.15 | 0.48-1.04 |
| Borate | 0.29-0.61 | 0.42-0.95 | 0.53-1.12 | 0.63-1.18 |
| MES | 0.31-0.66 | 0.38-0.81 | 0.45-0.88 | 0.52-0.97 |
| DMEM | - | 0.59-0.97 | - | - |
| RPMI | - | 0.27-0.77 | - | - |
Note: Ranges represent variation between different azide substrates (1-azido-1-deoxy-β-D-glucopyranoside vs. 3-azido-L-alanine) [1]
Table 2: Temperature Dependence of SPAAC Reaction Rates (k₂, M⁻¹s⁻¹)
| Buffer System | 25°C | 37°C | Temperature Effect |
|---|---|---|---|
| PBS | 0.18-0.63 | 0.32-0.85 | 1.6-1.8x increase |
| HEPES | 0.31-0.94 | 0.55-1.22 | 1.7-1.8x increase |
| Borate | 0.28-0.79 | 0.42-0.95 | 1.5-1.7x increase |
| MES | 0.24-0.65 | 0.38-0.81 | 1.5-1.6x increase |
The data reveal several critical trends for reaction optimization. HEPES buffer at pH 7.0 consistently demonstrates the highest reaction rates across multiple azide substrates, while PBS shows comparatively slower kinetics. Notably, higher pH values generally correlate with increased reaction rates across most buffer systems, with the exception of HEPES which exhibits optimal performance at neutral pH. This pattern suggests that deprotonation events may influence the reaction transition state, particularly with electron-deficient azides [1]. Additionally, elevated temperature (37°C vs. 25°C) typically enhances reaction rates by approximately 1.5-1.8-fold, supporting the use of physiological temperature for most applications. Interestingly, reactions conducted in complex biological media like DMEM and RPMI maintain substantial reactivity, confirming the bioorthogonal nature of SPAAC chemistry, though component variations can cause notable differences in efficiency [1].
Beyond environmental conditions, molecular structure significantly impacts SPAAC kinetics. Electron-withdrawing or electron-donating groups adjacent to the azide functionality can alter reaction rates by modulating azide reactivity. For this compound derivatives, the aldehyde moiety represents an electron-withdrawing group that may moderately enhance reaction rates compared to alkyl azides. Additionally, steric accessibility of the azide group profoundly influences kinetics, with structurally constrained azides exhibiting reduced reaction rates. When working with DBCO derivatives, the incorporation of PEG linkers has been demonstrated to enhance reaction rates by approximately 31 ± 16%, likely due to improved solubility and reduced steric hindrance [1].
The choice of cyclooctyne partner also critically determines reaction efficiency. While DBCO derivatives offer an optimal balance of stability and reactivity, other cyclooctynes such as DIBO (4-dibenzocyclooctynol) and BARAC may provide alternative kinetic profiles. For instance, DIBO derivatives exhibit rate constants of approximately 0.056-0.259 M⁻¹s⁻¹ with benzyl azide, with ketone-functionalized variants showing enhanced kinetics [3]. Researchers should select cyclooctyne partners based on the specific application requirements, considering factors such as solubility, stability, and desired reaction rate.
This protocol describes the conjugation of this compound to DBCO-functionalized antibodies for creating aldehyde-tagged immunoconjugates, enabling subsequent labeling or immobilization through aldehyde-specific chemistry.
Reagents and Materials:
Procedure:
Technical Notes:
This protocol applies SPAAC chemistry for fluorescent labeling of this compound-modified small molecules or surfaces using DBCO-fluorophore conjugates.
Reagents and Materials:
Procedure:
Technical Notes:
The following diagram illustrates the complete workflow for SPAAC reactions with this compound derivatives, from preparation through final analysis:
Table 3: Troubleshooting Guide for SPAAC Reactions with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conversion | Suboptimal buffer/pH, insufficient reaction time, steric hindrance | Use HEPES pH 7.0, increase temperature to 37°C, extend reaction time to 24h, increase reactant ratio |
| Precipitation | Organic solvent concentration too high, protein denaturation | Reduce DMSO concentration to <2%, add stabilizing agents (BSA, glycerol), use co-solvents |
| Side reactions | Aldehyde group reactivity, azide photodegradation | Protect from light, include stabilizing agents, use fresh this compound stock |
| Incomplete purification | Triazole product aggregation, non-specific binding | Optimize chromatography conditions, add mild detergents (0.01% Tween-20), use alternative buffer systems |
The dual functionality of this compound enables sophisticated bioconjugation strategies that leverage both SPAAC and aldehyde-specific reactions. In one exemplary application, researchers functionalized DBCO-modified polymeric nanoparticles with this compound via SPAAC, then used the resulting aldehyde-decorated nanoparticles for immobilizing amine-containing bioactive peptides through Schiff base formation. This two-step approach achieved ligand densities approximately 45% higher than direct single-step conjugation methods, demonstrating the utility of this compound as a versatile molecular bridge [4].
In biomaterial science, this compound has been employed to create functionalized hydrogels with spatially controlled biochemical properties. Researchers incorporated DBCO groups into polyethylene glycol (PEG) hydrogels, then patterned these materials with this compound via light-mediated SPAAC reactions. The aldehyde groups subsequently served as attachment points for collagen-derived peptides through reductive amination, creating defined adhesion regions that guided cell attachment and migration with micrometer-scale precision. This approach demonstrates how this compound facilitates the creation of complex, multifunctional biomaterials without compromising bioorthogonality [5].
SPAAC reactions with this compound derivatives enable innovative approaches to studying biological processes in live cells. The SPAAC pulse-chase method represents a particularly powerful application, allowing researchers to determine protein half-lives without cytotoxic copper catalysts or radioactive labeling. In this technique, living cells are metabolically labeled with azide-containing amino acid analogs like L-azidohomoalanine (AHA), which incorporates into newly synthesized proteins. The azide-labeled proteins are then conjugated with DBCO-modified probes, including this compound derivatives, enabling isolation and quantification of specific proteins-of-interest [6].
This methodology was successfully applied to study the turnover dynamics of choline acetyltransferase (ChAT) in neuronal cells, revealing half-life differences between wild-type and mutant protein variants. Compared to traditional cycloheximide chase experiments, the SPAAC pulse-chase approach demonstrated superior cell viability (>95% vs. 60-70% with cycloheximide) and eliminated artifacts associated with global translation inhibition. The bioorthogonal nature of SPAAC chemistry preserves normal cellular physiology while providing specific, sensitive protein detection, making it particularly valuable for studying delicate biological systems and long protein half-lives [6].
SPAAC reactions with this compound derivatives represent a versatile and efficient platform for bioorthogonal conjugation applications spanning from basic research to therapeutic development. The quantitative optimization data presented in these Application Notes provide evidence-based guidance for maximizing reaction efficiency, with HEPES buffer at physiological temperature and pH typically yielding optimal results. The dual functionality of this compound enables sophisticated multi-step conjugation strategies that leverage both SPAAC chemistry and aldehyde-specific reactions, significantly expanding the toolkit available for creating complex molecular architectures.
As click chemistry continues to evolve, the integration of this compound derivatives with emerging bioorthogonal technologies promises to enable even more sophisticated molecular manipulation strategies. The protocols and applications detailed herein provide researchers with a solid foundation for implementing these powerful techniques across diverse chemical and biological contexts.
The key safety concern for 4-azidobenzaldehyde is its shock sensitivity. Despite earlier safety data sheets (MSDS) not listing this hazard, testing by Dow Chemical scientists confirmed it is exceptionally explosive [1].
The table below summarizes the hazard and key handling recommendations:
| Property | Details | Source / Test Method |
|---|---|---|
| Shock Sensitivity | Positive (H(_{50}) value of ~11 kg-cm); sample converted to solid char with gas generation. | Drop weight impact test (ASTM D2540) [1] |
| Key Hazard | "Exceptionally explosive substance"; too shock-sensitive to be isolated in large quantities. | U.S. Patent 4,354,976 & Dow Chemical testing [1] |
| Primary Recommendation | Manipulate as a dilute solution; avoid isolation in neat (pure) form. | [1] |
| Storage | Short-term at room temperature; long-term recommended at 2-6°C. | [2] |
Based on the safety data, follow these guidelines for any procedure involving this compound:
The following diagram outlines the critical decision process for handling this compound safely:
Q: My old MSDS for this compound doesn't mention explosiveness. Is it safe? A: No. Older MSDS documents were not accurate. The compound has been proven to be shock-sensitive. You must obtain and follow the most updated Safety Data Sheet (SDS) from your supplier [1].
Q: Can I purify this compound using standard techniques like recrystallization? A: It is strongly discouraged. Techniques like recrystallization, which involve heating, cooling, scraping, and isolating a solid product, dramatically increase the risk of detonation by applying thermal and mechanical stress [1].
Q: What is the safest way to obtain this compound for my research? A: The safest strategy is to generate it in situ and use it immediately in the next reaction step without any attempt to isolate, purify, or concentrate it [1] [3]. Consider purchasing it as a pre-made dilute solution if commercially available.
Q1: What is the most critical safety risk when handling 4-azidobenzaldehyde? The most critical risk is its exceptional shock sensitivity, meaning it can detonate upon impact. A drop-weight impact test yielded a positive result with an H50 value of about 11 kg-cm, evidenced by the sample converting to a solid char with gas generation [1]. One U.S. patent explicitly describes it as an "exceptionally explosive substance" [1].
Q2: What specific handling precautions are recommended?
Q3: How should this compound be stored? For short-term storage, it may be kept at room temperature (RT). For long-term storage, it is recommended to be kept at 2-6°C [2]. Always check the updated Safety Data Sheet (SDS) for the specific lot you receive, as suppliers have updated their documentation to reflect the shock sensitivity hazard [1].
Q4: I have an old MSDS for this compound that doesn't mention explosiveness. Is it still valid? No. Suppliers like TCI America have updated their Material Safety Data Sheets (MSDS) after being alerted to the hazard. You should discard any old versions and obtain the latest SDS [1].
The table below summarizes the core identifiers and physical characteristics of this compound.
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [3] [4] [2] |
| Molecular Formula | C₇H₅N₃O [3] [4] [2] |
| Molecular Weight | 147.13 g/mol [3] [2] |
| Common Names | p-Azidobenzaldehyde, 4-Formylphenyl azide [4] [2] |
| Appearance | Light yellow to yellow oil [2] |
| Purity | Typically ≥97% [2] |
This compound is a versatile reagent used in organic synthesis and chemical biology. Its key applications include [3] [2]:
The following diagram outlines the critical steps for safely handling this compound, from preparation to waste disposal.
| Issue | Possible Cause | Immediate Action & Prevention |
|---|---|---|
| Unexpected decomposition or charring | Shock or impact to neat material; exposure to heat or light. | Immediate Action: Evacuate the area if safe to do so. Alert personnel to the potential explosion hazard. Prevention: Always use dilute solutions; enforce strict handling protocols [1]. |
| Outdated MSDS lacks hazard warnings | Use of superseded safety documentation. | Action: Obtain and consult the most recent SDS from the supplier (e.g., TCI America). Prevention: Implement a system for regular SDS review and updates [1]. |
| Crystallization or precipitation from solution | Solvent evaporation or temperature change concentrating the azide. | Action: Do not scrape or disturb the solid. Gently re-dissolve by adding more solvent if possible. If not, treat as neat, shock-sensitive material. Prevention: Store solutions at consistent, cool temperatures [1] [2]. |
Q1: My synthesis yield is low. What are the key factors I should optimize? Maximizing yield involves optimizing several interconnected factors [2].
The table below summarizes these parameters and their effects.
| Parameter | Effect on Yield | Optimization Strategy |
|---|---|---|
| Temperature | Increases reaction rate; may degrade product or form byproducts. | Systematically test a temperature range to find the optimum. |
| Catalyst | Speeds up reaction & improves pathway selectivity. | Research catalyst types specific to your reaction; optimize loading. |
| Solvent | Polarity affects reaction mechanism & rate; boiling point sets practical limits. | Screen solvents with different polarities. |
| Reactant Concentration/Stoichiometry | Incorrect ratios leave expensive reactants unreacted. | Use precise stoichiometry; sometimes use an excess of one inexpensive reactant. |
Q2: What are some proven synthetic routes that use this compound? The table below outlines methodologies from recent literature where this compound or its ortho-isomer is a key building block [3] [4] [5].
| Synthetic Route | Key Transformation | Reported Yield | Application / Product |
|---|---|---|---|
| Passerini/Staudinger/aza-Wittig [3] | Multicomponent reaction followed by intramolecular cyclization | Good overall yields | Polysubstituted 3,4-dihydroquinazolines & 4H-3,1-benzothiazines |
| Ugi/Base-induced R/C/IAAC [4] | Multicomponent reaction followed by two ring-closing steps | 27%-67% overall yield | Triazolobenzodiazepine-fused diketopiperazines & hydantoins |
| Mannich/aza-Wittig [5] | One-pot cascade reaction | 80%-91% yield | 1,2,3,4-Tetrahydroacridines & cyclohepta[b]quinolines |
Q3: Are there modern computational tools to help predict and improve yield? Yes, artificial intelligence (AI) is an emerging tool for yield prediction. The log-RRIM framework uses graph transformers to predict chemical reaction yields by learning from molecular structures and modeling intermolecular interactions [6]. This can help researchers prioritize the most promising reactions for lab experimentation, saving time and resources [6].
The following workflow generalizes a common one-pot cascade reaction using 2-azidobenzaldehydes, which is an efficient method for building N-heterocycles [5]. This can serve as a template for developing your own detailed protocols.
Workflow Description:
The primary cause of byproducts is the azido group's high electrophilicity, which makes it susceptible to reaction with nucleophiles or decomposition under reducing conditions. A 2021 study provides a robust solution by protecting the azide as a phosphazide [1] [2].
This method uses di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos). The phosphazide protecting group is stable to strong nucleophiles and can be easily removed at the end of the reaction [1].
The following diagram illustrates the general workflow for using this protection strategy in your experiments.
Here are detailed methodologies for applying this protection strategy to common transformations.
This protocol allows selective reduction of an ester group without reducing the azide [1].
This protocol enables the addition of organometallic reagents to the aldehyde group [1].
Important Warning: this compound is shock-sensitive and exceptionally explosive [3].
Use this table to diagnose and resolve common issues.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Azide group is reduced | Incomplete protection with Amphos | Ensure fresh Amphos is used; confirm reaction time/temperature. |
| (yielding anilines) | Nucleophile is too harsh | Use milder conditions if possible; ensure protection step is complete. |
| Low yield of desired product | Degradation of azide group | Avoid high heat; use dilute solutions; strictly control temperature. |
| Incomplete deprotection | Extend reaction time with elemental sulfur. | |
| Multiple unknown byproducts | Decomposition of starting material | Source fresh this compound; ensure proper storage conditions. |
4-Azidobenzaldehyde is recognized as exceptionally explosive and shock-sensitive [1]. Dow Chemical scientists tested the material and found a positive result in drop weight impact tests with an H50 value of about 11 kg-cm [1]. This indicates high sensitivity - the lower the H50 value, the more sensitive the material is to impact.
| Hazard Property | Assessment | Test Method |
|---|---|---|
| Shock Sensitivity | Positive (exceptionally explosive) | Drop weight impact test |
| Impact Sensitivity (H50) | ~11 kg-cm | ASTM D2540 |
| Problem | Possible Cause | Solution |
|---|---|---|
| Material decomposition | Heat, light, or mechanical shock exposure | Store in cool, dark place; handle solutions not neat solids |
| Unexpected reactivity | Azide group interaction with other compounds | Review functional group compatibility before experiments |
| Outdated safety information | Older MSDS lacking explosion warnings | Obtain latest safety data from manufacturer |
The diagram below outlines the critical decision process for working with this compound:
Yes. While early commercial MSDS did not highlight this risk, testing revealed significant shock sensitivity. U.S. Patent 4,354,976 specifically describes it as "an exceptionally explosive substance" [1].
While a convenient multigram synthesis has been published [1], this should only be attempted with proper safety measures including blast shielding and protection from light and heat. Consider purchasing small quantities instead.
The search results don't specify safe concentration limits. The key recommendation is to always manipulate the compound as a dilute solution rather than in neat form to minimize explosion risk [1].
Store in a cool, dark place in clearly labeled, shock-resistant containers. Isolate from other chemicals, particularly those that could generate heat or initiate reactions.
Given that this compound is used in organic synthesis, pharmaceutical production, and as a substrate in enzyme assays [2], implement these additional precautions:
Low conversion rates in click reactions using 4-azidobenzaldehyde can often be traced back to a few key areas. The table below summarizes the primary culprits and their underlying reasons.
| Problem Area | Specific Issue | Impact on Reaction |
|---|---|---|
| Reactant Integrity | Degradation of the azide group (e.g., by light, heat) [1]. | Reduces the amount of available azide for the cycloaddition [1]. |
| Electronic Effects | Electron-withdrawing groups on the aldehyde ring [2]. | Can significantly reduce reaction rate and conversion yield [2]. |
| Steric Hindrance | Bulky substituents near the reactive azide group. | Can slow down the reaction kinetics, leading to incomplete conversion. |
| Reaction Conditions | Suboptimal catalyst, solvent, temperature, or pH. | Fails to provide the ideal environment for an efficient click reaction. |
Here are specific methodologies to diagnose and fix the issues outlined above.
Systematically adjusting your reaction parameters can lead to significant improvements.
| Parameter | Optimization Strategy | Rationale |
|---|---|---|
| Catalyst | Screen different copper(I) sources (e.g., CuI, CuBr) with various stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine (TBTA)) [2]. | The ligand stabilizes the catalytic copper(I) species, preventing oxidation and disproportionation, which is crucial for maintaining high catalytic activity. |
| Solvent | Test a range of solvents, including t-BuOH/H₂O mixtures, DMF, CH₂Cl₂, or acetonitrile. | A mixture of t-BuOH and water is often optimal as it solubilizes both organic and inorganic reactants while being compatible with the copper catalyst. |
| Temperature | Gently heat the reaction (e.g., 40-60°C), monitoring progress by TLC or LC-MS. | Increasing temperature can accelerate the reaction rate, but it must be balanced against the potential for degrading the azide [1]. |
This is a standard, general protocol that can be used as a starting point for optimization.
The following flowchart outlines a logical, step-by-step approach to diagnose and resolve low conversion issues.
Q1: My this compound is pure by TLC, but the reaction still doesn't proceed. What could be wrong?
Q2: Can I run the click reaction without a copper catalyst?
Q3: Besides the click reaction itself, where else could my product be lost?
FAQ 1: What are the specific hazards associated with this compound?
This compound is shock-sensitive and exceptionally explosive [1]. A drop weight impact test yielded a positive result with a very low H₅₀ value of about 11 kg-cm, indicating high sensitivity [1]. The evidence for a positive test was the conversion of the liquid sample to a solid char with gas generation [1]. One U.S. patent and subsequent safety testing by Dow Chemical scientists have confirmed this hazard [1].
FAQ 2: How should I store this compound to prevent decomposition?
The following table summarizes the storage conditions based on the information available:
| Factor | Recommended Condition | Additional Notes |
|---|---|---|
| Temperature | 2-6°C for long-term storage [2]. May be stored at RT for short-term only [2]. | - |
| Light | Protect from light [3] [1]. It is light-sensitive [4]. | A critical precaution to prevent unintended reactions. |
| Form | Avoid isolating neat material [1]. | Manipulate as a dilute solution whenever possible to enhance safety [1]. |
| Container | Information not specified in search results. | - |
FAQ 3: My sample of this compound has decomposed. What should I do? The search results do not provide specific troubleshooting steps for decomposed samples. Given the compound's explosive nature, the utmost caution is advised. It is recommended to consult your institution's specialized safety manual for hazardous materials and contact the relevant safety officers for proper disposal procedures.
FAQ 4: What are the basic physical properties of this compound?
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [3] [4] [2] |
| Molecular Formula | C₇H₅N₃O [3] [4] [2] |
| Molecular Weight | 147.13 g/mol [3] [2] |
| Appearance | Light yellow to yellow oil [4] [2] |
| Solubility | Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [4] [2]. |
The diagram below outlines a logical workflow for the safe handling and use of this compound, based on the safety principles identified.
The information from this search is insufficient to guarantee operational safety. The most critical details, such as the full composition of a safe storage solution and detailed disposal protocols, are not available in the current search results.
Here are answers to critical safety questions you might have.
| Question | Evidence-Based Answer & Quantitative Data | Key Precautionary Measures |
|---|---|---|
| What is the primary safety hazard? | Shock-sensitive explosive [1]. Drop weight impact test (ASTM D2540) gave a positive result with an H(_{50}) value of ~11 kg-cm [1]. | > Never isolate neat material. Handle only in dilute solution. Use blast shields. Avoid shock, friction, heat, and light [1]. |
| How can the compound be handled safely at scale? | U.S. Patent 4,354,976 states it is "exceptionally explosive," and shock sensitivity tests confirm it is too sensitive to isolate neat in large quantities [1]. | > Manipulate as a dilute solution. Do not concentrate or dry the product. Update MSDS to the latest version containing shock-sensitivity warnings [1]. |
| What is it used for? | A versatile reagent in organic synthesis, used to make diverse N-heterocycles (e.g., triazolobenzodiazepines, 3,4-dihydroquinazolines) via Ugi, Passerini, or aza-Diels-Alder reactions [2] [3] [4]. | Handle with care for its entire lifecycle, from synthesis as a solution to its use in subsequent reactions without isolation. |
Based on a published synthesis procedure, here is a methodology and common issues you may encounter [1].
This protocol is for a multigram-scale synthesis, but the crucial modification is to keep the product in solution [1].
The table below outlines potential problems and their solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| Difficulty scaling up beyond 10-gram lots. | Increased risk of detonation when handling neat solid material [1]. | Adhere to the solution-phase method. Scaling up should involve increasing the volume of solution, not isolating more solid. |
| Outdated MSDS does not mention explosiveness. | Warnings were added after independent testing revealed the hazard [1]. | Procure the latest MSDS from your supplier. Assume the compound is shock-sensitive regardless of documentation. |
| Unexpected decomposition. | Exposure to heat, light, or physical shock [1]. | Review and reinforce safety controls: ensure blast shields are used, and material is always protected from light and heat. |
This diagram summarizes the critical steps for safely scaling up the synthesis and handling of this compound.
| Problem & Description | Possible Causes | Recommended Solutions |
|---|
| Low Yield of Cycloadduct | • Incompatible reaction conditions (solvent, temperature). • Insufficient reaction time. • Decomposition of the azide or alkyne. | • Optimize solvent and temperature; toluene/EtOH at reflux or microwave heating often effective [1] [2]. • Extend reaction time; monitor by TLC until starting material is consumed [1]. | | Reaction proceeds slowly or incompletely. | | | | No Reaction / Starting Material Recovered | • Lack of catalyst for less reactive internal alkynes. • Low purity of this compound. | • For internal alkynes, consider Ru-catalysis (e.g., (Cp)Ru(PPh3)2Cl), though screening is needed [1]. • Purify this compound by column chromatography; verify structure by NMR [1]. | | The reaction fails to initiate. | | | | Formation of Side Products | • High temperature causing decomposition. • Catalyst leading to inseparable mixtures. | • Lower reaction temperature; avoid excessive heating [1]. • For terminal alkynes, try catalyst-free thermal conditions [1]. | | Complex/unspecified mixtures are formed. | | |
Q1: What are the key considerations for handling and storing this compound? this compound is a reactive compound. While the search results do not provide specific handling protocols, organic azides, as a class, should be treated with caution. It is recommended to store it in a cool, dark place, shielded from light and mechanical shock. Always consult the material's Safety Data Sheet (SDS) before use.
Q2: Can I perform the intramolecular azide-alkyne cycloaddition (IAAC) without a metal catalyst? Yes, for terminal alkynes, catalyst-free conditions are often highly effective. Reactions can be driven by thermal conditions, such as reflux in ethanol or benzene, or by using microwave irradiation, which significantly reduces reaction time [1] [2]. For internal alkynes, the reaction is more challenging, and Ru-based catalysts are typically explored, though successful catalyst-free protocols under microwave irradiation have also been reported [1].
Q3: The Ugi reaction with 2-azidobenzaldehyde and propargylamine works well, but the subsequent cyclization is low-yielding. What could be wrong? The order of the post-Ugi cyclization steps is critical. Evidence suggests that performing the base-induced ring closure before the IAAC is more successful. Attempting the IAAC first can create a rigid benzodiazepine structure that conformationally prevents the base-induced cyclization from occurring [3].
This protocol is highly efficient for constructing complex triazolobenzodiazepine scaffolds [3].
Ugi Reaction:
Base-Induced Ring Closure:
Intramolecular Azide-Alkyne Cycloaddition (IAAC):
This method is a fast, efficient alternative to conventional heating, especially for terminal alkynes [1].
The following diagrams illustrate two standard synthetic pathways for creating triazole-fused heterocycles from azidobenzaldehydes.
Diagram 1: Strategic Pathways to Triazolobenzodiazepines illustrates the two primary routes to the target scaffold, highlighting the convergent step of the intramolecular click reaction.
Diagram 2: Detailed Post-Ugi Cyclization Sequence maps the specific, successful order of operations for converting a Ugi adduct into the final polycyclic structure.
The search results show that azidobenzaldehydes are valued building blocks in multi-step synthesis, particularly for constructing complex nitrogen-containing heterocycles important in medicinal chemistry. The table below summarizes key applications, though they are not direct efficiency comparisons.
| Azide Reagent | Reaction Type / Role | Key Product Synthesized | Reported Outcome |
|---|---|---|---|
| 2-Azidobenzaldehyde | Ugi 4-CR + Base-induced RCI + IAAC [1] | Triazolobenzodiazepine-fused diketopiperazines | Good to excellent yields (27-81%) over multiple steps [1]. |
| 2-Azidobenzaldehyde | Ugi-Smiles 4-CR [2] | 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepines | Efficient synthesis, no additional reagents/catalysts needed [2]. |
| 2-Azidobenzaldehyde | Pd-catalyzed 3-Component Reaction [3] | Quinazoline 3-oxides | High yields (71-91%), streamlined vs. traditional methods [3]. |
The high yields reported in the table are from optimized, multi-step sequences. Here is a detailed look at one protocol to illustrate the context:
The following diagram illustrates the sequential reaction pathway described in the experimental protocol above, showing how 2-azidobenzaldehyde is incorporated into a complex final structure.
The table below summarizes the basic identifying information for this compound, which is essential for any mass spectrometry analysis [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 24173-36-2 [1] [2] [3] |
| Molecular Formula | C7H5N3O [2] [3] |
| Molecular Weight | 147.13 g/mol [2] [3] |
| Synonyms | p-Azidobenzaldehyde [1] [2] |
Since direct experimental data is unavailable, you can leverage the known chemical structure to predict its mass spectrometry behavior and plan your experiments.
Predict Fragmentation Patterns: The structure contains distinct functional groups that can guide predictions [4].
Anticipate Common Adducts: In soft ionization techniques like ESI, look for characteristic adduct ions [4].
The diagram below illustrates a logical workflow for analyzing this compound based on its structure and general MS principles.
To obtain the experimental data needed for your guide, consider these approaches:
The diagram below outlines a logical workflow for developing an HPLC method for 4-azidobenzaldehyde, from defining goals to final validation.
For a small organic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the most suitable and widely used technique. The table below compares the primary separation modes to consider.
| Separation Mode | Separation Principle | Suitability for this compound | Typical Mobile Phase |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) [1] | Hydrophobicity | High. Ideal for non-polar to medium-polarity molecules. | Mixture of water with organic solvents (e.g., acetonitrile, methanol). |
| Normal-Phase (NP-HPLC) [1] | Polarity | Medium. Best for highly polar compounds or isomer separation. | Non-polar solvents (e.g., hexane, chloroform) with polar modifiers. |
| Ion-Exchange (IEX) [2] [1] | Net Charge | Low. This compound is not ionizable under standard conditions. | Aqueous buffers with a salt gradient. |
Since this compound contains an aldehyde group but lacks a strong chromophore, choosing the right detector is critical. The following table compares common options.
| Detector Type | Detection Principle | Pros & Cons for this compound |
|---|
| UV-Vis Detector [3] | Absorption of UV or visible light | Pro: Standard, cost-effective. May detect impurities. Con: Aldehyde group has weak UV absorption, leading to lower sensitivity. | | Charged Aerosol Detector (CAD) [3] | Measures the mass of non-volatile particles | Pro: Highly suitable. Near-universal response, more sensitive and uniform than ELSD, good for quantitative analysis without a strong chromophore [3]. | | Evaporative Light Scattering Detector (ELSD) [3] | Scattering of light by non-volatile particles | Pro: Universal response for non-volatile analytes. Con: Less sensitive and less linear than CAD; signal response can be complex [3]. |
Here is a detailed methodology you can use as a starting point for your experiments.
To ensure your method is reliable and meets regulatory standards (e.g., ICH guidelines), the following parameters should be validated [4]: